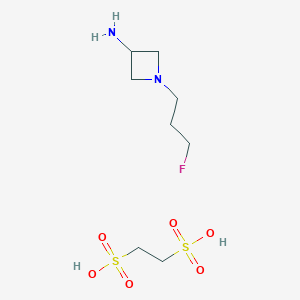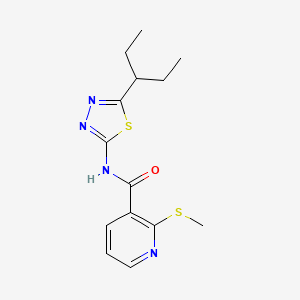
2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Nicotinamide Moiety: The nicotinamide group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with nicotinoyl chloride in the presence of a base such as triethylamine.
Methylthio Group Addition: The methylthio group is added via a nucleophilic substitution reaction using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like triethylamine or pyridine are commonly used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced production of pro-inflammatory cytokines. In cancer, it may induce apoptosis by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide
- **2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)pyridine
Uniqueness
2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nicotinamide moiety, in particular, may enhance its biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18N4OS2 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4OS2/c1-4-9(5-2)12-17-18-14(21-12)16-11(19)10-7-6-8-15-13(10)20-3/h6-9H,4-5H2,1-3H3,(H,16,18,19) |
Clave InChI |
IQMSWJUSOBIVRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NN=C(S1)NC(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


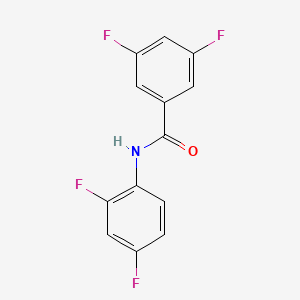
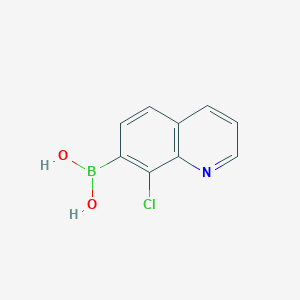

![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)
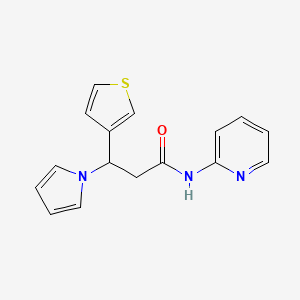
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)

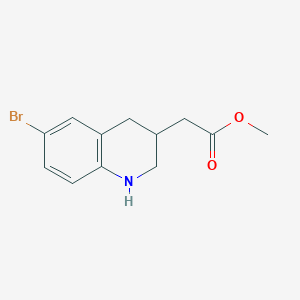
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B13364350.png)
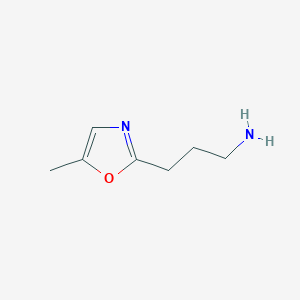
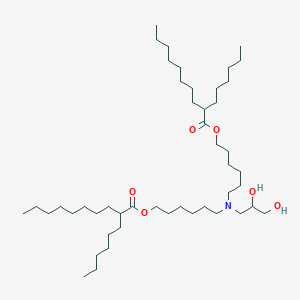
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
